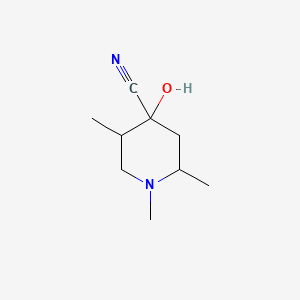

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-5-11(3)8(2)4-9(7,12)6-10/h7-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZKVJLQFGCECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343843 | |

| Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51871-79-5 | |

| Record name | 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,2,5-trimethylpiperidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-oxo-1,2,5-trimethylpiperidine-4-carbonitrile.

Reduction: Formation of 4-hydroxy-1,2,5-trimethylpiperidine-4-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the development of catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Hydroxy and Methyl Groups : The presence of a hydroxyl group and three methyl groups in this compound distinguishes it from simpler nitriles like piperidine-4-carbonitrile hydrochloride. These substituents enhance steric bulk and influence solubility and reactivity .

- Nitrile Position : Both this compound and piperidine-4-carbonitrile hydrochloride feature a nitrile group at the 4-position, but the latter lacks hydroxyl and methyl groups, resulting in a lower molecular weight and higher polarity due to the hydrochloride salt .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound likely improves water solubility compared to non-hydroxylated analogs, though this may be counterbalanced by the hydrophobic methyl groups . Piperidine-4-carbonitrile hydrochloride, being a salt, exhibits higher aqueous solubility .

- Stability : The nitrile group in all three compounds confers stability under basic conditions but may hydrolyze in acidic environments. The hydrochloride derivative is more stable in aqueous media due to ionic interactions .

Biological Activity

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile (HTPC) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16N2O

- Molecular Weight : 168.24 g/mol

- CAS Number : 51871-79-5

The compound features a hydroxy group and a nitrile group, which are crucial for its biological interactions. The presence of these functional groups allows HTPC to engage in hydrogen bonding and other molecular interactions that can modulate enzyme and receptor activities.

HTPC's mechanism of action primarily involves:

- Hydrogen Bonding : The hydroxy and nitrile groups can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Redox Reactions : The compound may participate in redox processes, affecting cellular pathways and potentially leading to therapeutic outcomes.

Biological Activities

Recent studies have highlighted several biological activities associated with HTPC:

- Antioxidant Activity : HTPC has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS).

- Anticancer Properties : Preliminary research indicates that HTPC may inhibit tumor cell growth in various cancer models. For instance, studies using the Ehrlich Ascites Carcinoma (EAC) model demonstrated a significant reduction in tumor cell viability when treated with HTPC.

- Neuroprotective Effects : There is emerging evidence suggesting that HTPC may exert neuroprotective effects, potentially through modulation of neuroinflammatory processes.

Case Studies

-

Ehrlich Ascites Carcinoma Model :

- Objective : To evaluate the anticancer efficacy of HTPC.

- Methodology : Mice were administered varying doses of HTPC.

- Results : A dose-dependent inhibition of tumor growth was observed, with a maximum reduction of 46% at 75 mg/kg.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective potential of HTPC against oxidative stress.

- Methodology : Neuronal cell lines were treated with HTPC followed by exposure to oxidative stressors.

- Results : Cells treated with HTPC exhibited significantly lower levels of apoptosis compared to controls.

Comparative Analysis

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, Anticancer, Neuroprotective |

| 4-Hydroxy-1,2,5-trimethylpiperidine | Lacks nitrile group | Reduced biological activity |

| 1,2,5-Trimethylpiperidine-4-carbonitrile | Lacks hydroxy group | Limited interaction with biological targets |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile?

Methodological Answer: To optimize synthesis, employ factorial design to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and assess their effects on yield and purity. This reduces the number of trials while capturing interactions between variables . For example, a 2<sup>3</sup> factorial design (three factors at two levels) can identify critical parameters like reaction time or pH. Post-experiment, use ANOVA to determine statistically significant factors and refine conditions iteratively .

Q. How should researchers characterize the structural and functional properties of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

- NMR (¹H, ¹³C, DEPT) to confirm piperidine ring substitution patterns and hydroxy/carbonitrile group positions.

- FTIR to verify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C≡N at ~2250 cm⁻¹).

- HPLC-MS for purity assessment and detection of byproducts .

Cross-validate results with computational methods (e.g., DFT calculations for vibrational spectra) to resolve ambiguities .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (refer to H313 and H315 hazard codes for irritation risks) .

- Storage: Store in a cool, dry environment (<25°C) under inert gas (e.g., N2) to prevent hydrolysis of the carbonitrile group. Use sealed containers labeled with GHS hazard codes (e.g., H302 for toxicity if ingested) .

- Waste Disposal: Segregate waste into halogenated solvent containers and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms involving this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction pathways and transition states. For instance:

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

- Sensitivity Analysis: Identify variables (e.g., solvent polarity, steric effects) that disproportionately affect outcomes. Re-run experiments under tightly controlled conditions to isolate discrepancies .

- Multi-Method Validation: Compare computational predictions (e.g., reaction enthalpies) with calorimetry data or in-situ spectroscopic monitoring (e.g., ReactIR) .

- Peer Review: Collaborate with computational chemists to re-examine model assumptions (e.g., implicit vs. explicit solvent models) .

Q. How can researchers design experiments to explore the compound’s potential in catalytic or pharmaceutical applications?

Methodological Answer:

- Catalytic Studies: Use kinetic isotope effects (KIE) to probe mechanisms in catalytic cycles. For example, substitute deuterium at the hydroxy group to assess hydrogen-bonding roles in catalysis .

- Pharmacological Screening: Conduct in silico docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes or receptors). Validate with in vitro assays (e.g., IC50 measurements) .

- Structure-Activity Relationships (SAR): Synthesize derivatives (e.g., varying methyl group positions) and correlate structural changes with bioactivity .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Methodological Answer:

- Chiral Chromatography: If stereoisomers are present, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Membrane Separation: Employ nanofiltration membranes (MWCO ~300 Da) to separate the compound (MW ~194.24 g/mol) from larger byproducts .

- Crystallization Optimization: Screen solvents using the "Ostwald rule of stages" to identify ideal conditions for selective crystallization .

Methodological Tools and Frameworks

- Data Integration: Use platforms like KNIME or Pipeline Pilot to merge computational, spectroscopic, and kinetic data into unified models .

- Reaction Optimization: Leverage ICReDD’s feedback loop, where experimental results refine computational parameters for iterative improvement .

- Risk Mitigation: Implement FMEA (Failure Mode and Effects Analysis) to prioritize experimental risks (e.g., exothermic side reactions) and design safeguards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.